

Fmoc-Lys(Me)₂-OH hydrochloride CAS number 252049-10-8

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Compound of Interest

Compound Name: Fmoc-Lys(Me)₂-OH hydrochloride

Cat. No.: B613413

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An In-depth Technical Guide to **Fmoc-Lys(Me)₂-OH Hydrochloride** For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Fmoc-Lys(Me)₂-OH hydrochloride (CAS: 252049-10-8) is a specialized amino acid derivative crucial for advanced peptide synthesis. Its primary application lies in the site-specific incorporation of a dimethylated lysine residue into a peptide sequence. This modification is of paramount importance in the field of epigenetics, as it mimics a key post-translational modification (PTM) of histone proteins. Peptides synthesized with this building block serve as invaluable tools for studying protein-protein interactions, particularly the "reading" of histone codes by chromatin-modifying enzymes, and for developing modulators of these pathways in drug discovery.

Physicochemical and Handling Data

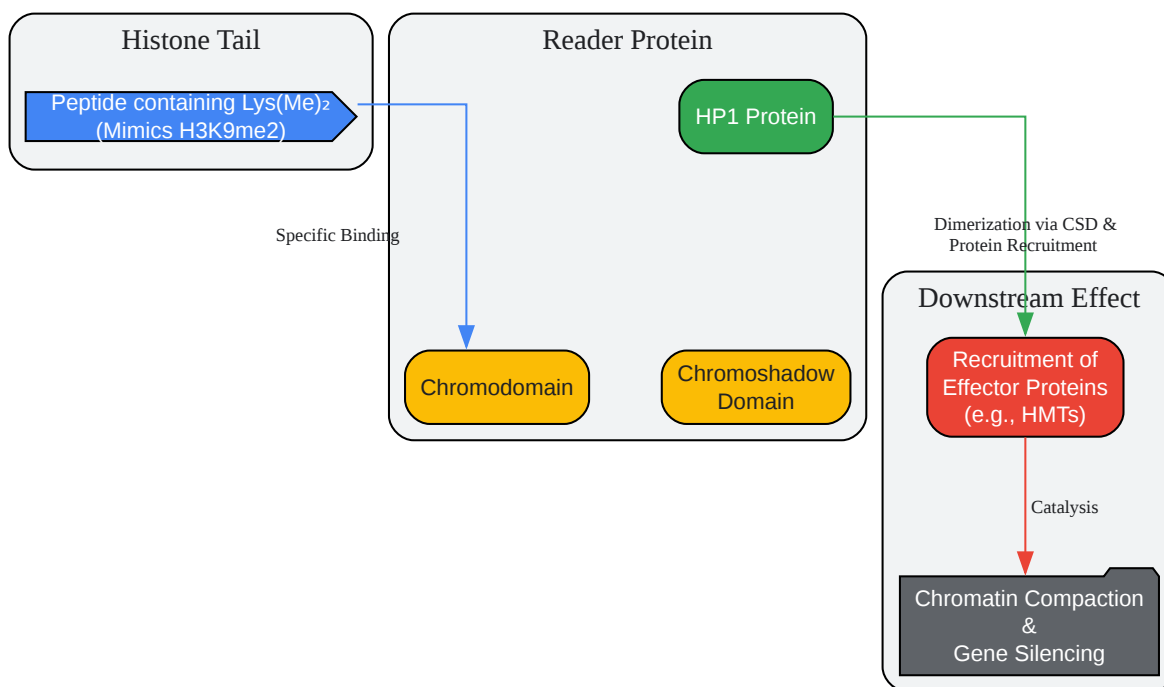
All quantitative data for **Fmoc-Lys(Me)₂-OH hydrochloride** has been compiled from various suppliers and databases to ensure a comprehensive overview.

Property	Value	Source(s)
CAS Number	252049-10-8	[1] [2] [3] [4]
Molecular Formula	C ₂₃ H ₂₉ ClN ₂ O ₄	[1] [2] [5]
Molecular Weight	432.94 g/mol	[1] [2] [3]
Appearance	White to off-white or pale yellow solid powder	[1] [4] [6]
Purity	≥95.0% to ≥97% (by HPLC)	[5] [7]
Solubility	DMSO (Slightly), Methanol (Slightly)	[4] [8]
Melting Point	>107°C (decomposes)	[4]
Storage Conditions	Store desiccated at -20°C to +8°C	[1] [4]

Biological Significance: Epigenetic Regulation

Lysine methylation is a fundamental epigenetic mark that dictates chromatin structure and gene expression. The dimethylation of lysine 9 on histone H3 (H3K9me2) is a hallmark of transcriptionally silent heterochromatin.[\[9\]](#)[\[10\]](#) This modification does not alter the charge of the lysine side chain but increases its hydrophobicity and bulk, creating a specific binding site for "reader" proteins.[\[11\]](#)

The most prominent reader of H3K9me2/3 is Heterochromatin Protein 1 (HP1).[\[12\]](#) HP1 contains a conserved chromodomain that specifically recognizes and binds to the methylated lysine.[\[13\]](#) This interaction is a critical event that initiates the formation of compact chromatin, leading to gene silencing.[\[9\]](#)[\[10\]](#) Peptides synthesized using Fmoc-Lys(Me)₂-OH serve as mimics of the H3 histone tail, enabling detailed in vitro studies of this interaction.[\[3\]](#)[\[14\]](#)



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Caption: HP1 reader protein recognizes dimethylated lysine, leading to gene silencing.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section details a standard protocol for the incorporation of **Fmoc-Lys(Me)₂-OH hydrochloride** into a growing peptide chain using manual or automated Fmoc-based SPPS.

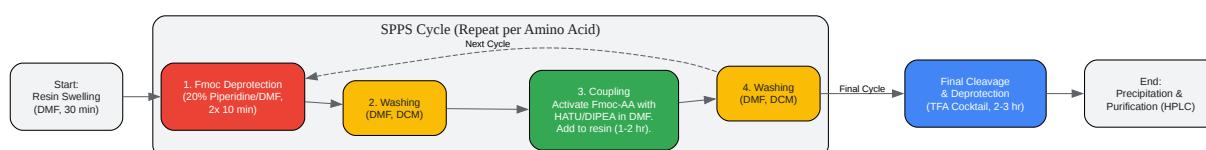
Materials:

- **Fmoc-Lys(Me)₂-OH hydrochloride**
- Rink Amide resin (or other suitable solid support)

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Coupling Reagents: HBTU/HATU (0.95 eq.), HOBt/Oxyma (1 eq.) relative to the amino acid.
- Activator Base: N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid)
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. CAUTION: TFA is highly corrosive.

Methodology:

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the chain.



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Caption: Standard workflow for an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

- Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 10-15 minutes. Drain and repeat once.

- Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is DMF (x5), DCM (x3), DMF (x3).
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-Lys(Me)₂-OH hydrochloride** (3 eq. relative to resin loading capacity) and the coupling activators (e.g., HATU).
 - Add DIPEA to the solution to neutralize the hydrochloride salt and activate the carboxyl group. Allow to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
 - Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is required.^[15]
- Washing: Wash the resin as described in step 3 to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.^[16]
- Peptide Precipitation and Purification: Filter the cleavage solution from the resin and precipitate the crude peptide by adding cold diethyl ether. The peptide pellet is then washed, dried, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

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